Cas no 122004-96-0 (3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol)

3-(4-Methoxy-3,5-dimethylphenyl)propan-1-ol is a synthetic aromatic alcohol characterized by its methoxy and dimethyl-substituted phenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to its structural features, which may serve as an intermediate for bioactive molecules or functional materials. The presence of the methoxy and dimethyl groups enhances its stability and influences its reactivity, making it a versatile building block for further derivatization. Its propanol chain provides flexibility for conjugation or modification. The compound is typically handled under standard laboratory conditions, and its purity is critical for precise applications in fine chemical synthesis.
3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol structure
122004-96-0 structure
Product name:3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol
CAS No:122004-96-0
MF:C12H18O2
MW:194.270123958588
CID:3688511
PubChem ID:19894594

3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanol, 4-methoxy-3,5-dimethyl-
    • 3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol
    • 4-Methoxy-3,5-dimethylbenzenepropanol
    • DTXSID901285424
    • 122004-96-0
    • SCHEMBL9689485
    • EN300-1832752
    • Inchi: InChI=1S/C12H18O2/c1-9-7-11(5-4-6-13)8-10(2)12(9)14-3/h7-8,13H,4-6H2,1-3H3
    • InChI Key: BISVBQDJHXMSJJ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 194.130679813Da
  • Monoisotopic Mass: 194.130679813Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 29.5Ų

3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1832752-1.0g
3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol
122004-96-0
1g
$871.0 2023-06-02
Enamine
EN300-1832752-2.5g
3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol
122004-96-0
2.5g
$1147.0 2023-09-19
Enamine
EN300-1832752-5.0g
3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol
122004-96-0
5g
$2525.0 2023-06-02
Enamine
EN300-1832752-0.25g
3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol
122004-96-0
0.25g
$538.0 2023-09-19
Enamine
EN300-1832752-0.05g
3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol
122004-96-0
0.05g
$491.0 2023-09-19
Enamine
EN300-1832752-0.5g
3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol
122004-96-0
0.5g
$561.0 2023-09-19
Enamine
EN300-1832752-0.1g
3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol
122004-96-0
0.1g
$515.0 2023-09-19
Enamine
EN300-1832752-10g
3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol
122004-96-0
10g
$2516.0 2023-09-19
Enamine
EN300-1832752-5g
3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol
122004-96-0
5g
$1695.0 2023-09-19
Enamine
EN300-1832752-10.0g
3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol
122004-96-0
10g
$3746.0 2023-06-02

Additional information on 3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol

Professional Introduction to 3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol (CAS No: 122004-96-0)

3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol, chemically designated as an organic compound with the molecular formula C11H16O, is a derivative of phenol featuring a propyl alcohol side chain. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its structural features and potential biological activities. The presence of both methoxy and dimethyl substituents on the aromatic ring introduces unique electronic and steric properties that can influence its reactivity and interaction with biological targets.

The CAS number 122004-96-0 provides a unique identifier for this compound, facilitating its recognition in scientific literature, patents, and regulatory databases. This standardized numbering system is crucial for ensuring accurate referencing and communication within the global scientific community. The compound's structure consists of a benzene ring substituted with a methoxy group at the para position relative to the propyl alcohol moiety, and two methyl groups at the ortho positions. This specific arrangement contributes to its distinct chemical profile.

In recent years, there has been growing interest in phenolic derivatives as potential candidates for drug development. The 4-methoxy-3,5-dimethylphenyl moiety in 3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol suggests possible applications in medicinal chemistry, particularly in the synthesis of bioactive molecules. Studies have shown that such structural motifs can exhibit inhibitory effects on various enzymes and receptors, making them valuable starting points for drug discovery.

One of the most compelling aspects of this compound is its potential role as an intermediate in the synthesis of more complex pharmaceutical agents. The propyl alcohol side chain provides a versatile handle for further functionalization, allowing chemists to modify the compound's properties as needed. This flexibility is particularly important in drug design, where precise control over molecular structure is essential for achieving desired pharmacological effects.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol with greater accuracy. Molecular modeling studies suggest that this compound may interact with proteins involved in inflammatory pathways, making it a promising candidate for therapeutic applications. Specifically, its ability to modulate enzyme activity could be exploited to develop treatments for conditions such as arthritis or other inflammatory disorders.

The synthesis of 3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by reduction and methylation steps. The use of advanced catalytic systems has improved the efficiency of these processes, reducing both reaction times and environmental impact. Such innovations align with the broader trend toward sustainable chemical manufacturing.

From a regulatory perspective, 3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol is subject to standard guidelines governing chemical substances used in pharmaceutical research. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced under controlled conditions, minimizing variability and ensuring consistency across batches. This adherence to regulatory standards is critical for advancing preclinical and clinical studies.

The pharmacokinetic properties of this compound are also under investigation. Preliminary data suggest that it may exhibit moderate solubility in both water and organic solvents, which could influence its absorption and distribution within the body. Understanding these properties is essential for optimizing dosing regimens and predicting potential side effects.

In conclusion, 3-(4-methoxy-3,5-dimethylphenyl)propan-1-ol represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features offer opportunities for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it will likely play an increasingly important role in drug discovery and development efforts worldwide.

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